molecular formula C16H24FNO5S2 B2964857 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2309798-66-9

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2964857
CAS No.: 2309798-66-9
M. Wt: 393.49
InChI Key: IMRCRYRIFHVYTL-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with 4-ethoxy and 3-fluoro groups. The N-linked side chain includes a tetrahydro-2H-thiopyran (sulfur-containing six-membered ring) with a 2-hydroxyethoxy group attached to the methylene bridge at the 4-position. The hydroxyethoxy group enhances hydrophilicity, while the ethoxy and fluoro substituents modulate electronic and steric properties.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCRYRIFHVYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a fluorine atom, an ethoxy group, and a tetrahydrothiopyran moiety, which may influence its pharmacological properties.

The molecular formula of this compound is C16H24FNO5S2C_{16}H_{24}FNO_5S_2, with a molecular weight of approximately 393.49 g/mol. Its structure can be represented by the following SMILES notation: CCOC(C1CCS(=O)(=O)C1)C(F)(C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)C(=O).

PropertyValue
Molecular FormulaC16H24FNO5S2C_{16}H_{24}FNO_5S_2
Molecular Weight393.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, particularly those involved in inflammatory pathways.
  • Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.
  • Anticancer Properties : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating possible anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Lipoxygenase Inhibition : A related study focused on benzenesulfonamide-based compounds demonstrated significant inhibition of lipoxygenases (LOXs), enzymes implicated in inflammation and cancer progression .
    CompoundIC50 (nM)Selectivity
    Compound A50LOX selective
    Compound B30COX selective
  • Antitumor Activity : Another study highlighted the effectiveness of similar compounds against gastric carcinoma xenograft models, showcasing their potential as therapeutic agents in oncology .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetic profiles of related compounds, emphasizing the importance of solubility and bioavailability in therapeutic applications .

Comparison with Similar Compounds

Key Structural Features

Compound Name / ID Core Structure Substituents Functional Groups
Target Compound Benzenesulfonamide 4-ethoxy, 3-fluoro; thiopyran-4-ylmethyl with 2-hydroxyethoxy Sulfonamide, ether, hydroxyl, sulfur
2-Chloro-4-Fluoro-5-(Ureidopyrimidine)-N-(Tetrahydro-2H-thiopyran-4-yl)benzenesulfonamide (6b) Ureidopyrimidine-sulfonamide 2-chloro, 4-fluoro; thiopyran-4-yl Urea, sulfonamide, chlorine, sulfur
2-Fluoro-N-{[4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl]methyl}benzenesulfonamide Benzenesulfonamide 2-fluoro; pyran-4-ylmethyl with thiophen-2-yl Sulfonamide, thiophene, oxygen
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine-sulfonamide 4-fluorophenyl, isopropyl, formyl Sulfonamide, pyrimidine, formyl
4-Fluoro-N-(2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide Benzenesulfonamide 4-fluoro; thiazol-4-ylethyl with pyridin-3-yl Sulfonamide, thiazole, pyridine

Physicochemical and Electronic Properties

  • Hydrophilicity : The target compound’s 2-hydroxyethoxy group increases water solubility compared to halogenated analogs (e.g., compound 6b ) or thiophene-containing derivatives (e.g., ).
  • Conformational Rigidity : The thiopyran ring imposes steric constraints distinct from pyran (oxygen-based) or pyrimidine rings (e.g., ), affecting target binding .

Activity Trends

  • Sulfonamide Derivatives : The target’s benzenesulfonamide core is common in enzyme inhibitors (e.g., carbonic anhydrase, COX-2). The 4-ethoxy group may reduce metabolic oxidation compared to methyl or halogen substituents .
  • Thiopyran vs. Pyran : Sulfur’s polarizability in the thiopyran ring could enhance binding to metal ions or hydrophobic pockets compared to oxygen-containing analogs (e.g., ) .
  • Hydroxyethoxy Functionality : This group may improve solubility and reduce plasma protein binding, contrasting with lipophilic groups like thiophene () or trifluoromethyl ().

Stability and Metabolism

  • The 3-fluoro substituent resists CYP450-mediated dehalogenation better than chloro analogs (e.g., compound 6b ).

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